molecular formula C7H10N2O B3023267 N,N-dimethyl-1H-pyrrole-2-carboxamide CAS No. 7126-47-8

N,N-dimethyl-1H-pyrrole-2-carboxamide

Cat. No. B3023267
CAS RN: 7126-47-8
M. Wt: 138.17 g/mol
InChI Key: VZRWJMZZHDOBIO-UHFFFAOYSA-N
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Description

“N,N-dimethyl-1H-pyrrole-2-carboxamide” is a chemical compound with the molecular formula C7H10N2O . The molecular geometry indicates that the carbonyl π system interacts preferentially with the lone pair electrons of the amide N atom rather than with the π system of the pyrrole ring .


Molecular Structure Analysis

The molecular structure of “N,N-dimethyl-1H-pyrrole-2-carboxamide” is characterized by a pyrrole ring attached to a carboxamide group . The InChI code for this compound is 1S/C7H10N2O/c1-9(2)7(10)6-4-3-5-8-6/h3-5,8H,1-2H3 .


Physical And Chemical Properties Analysis

“N,N-dimethyl-1H-pyrrole-2-carboxamide” is a solid compound with a melting point of 97 - 99 degrees Celsius . It has a molecular weight of 138.17 .

Scientific Research Applications

Pharmaceuticals

“N,N-dimethyl-1H-pyrrole-2-carboxamide” is a type of pyrrole derivative. Pyrrole derivatives are known for their wide range of pharmacological actions with high therapeutic value . They are versatile, selective, and biocompatible, making them valuable tools for drug design and development .

Organic Materials

Nitrogen-containing heterocycles like “N,N-dimethyl-1H-pyrrole-2-carboxamide” are employed in different applications such as organic materials . They can be used in the synthesis of various organic compounds due to their reactivity and structural diversity.

Natural Products

These compounds are also found in natural products . They can be isolated from plants, microbes, soil, marine life, and other sources .

Bioactive Molecules

“N,N-dimethyl-1H-pyrrole-2-carboxamide” can be used in the creation of bioactive molecules . Compounds with this scaffold have widely exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Antimicrobial Activity

Pyrrolopyrazine derivatives, which contain pyrrole rings, have shown significant antimicrobial activity . They can be used in the development of new antimicrobial agents.

Anti-inflammatory Activity

These compounds have also demonstrated anti-inflammatory properties . They can be used in the treatment of various inflammatory diseases.

Antiviral Activity

Pyrrolopyrazine derivatives have exhibited antiviral activities . They can be used in the development of new antiviral drugs.

Kinase Inhibitory Activity

“N,N-dimethyl-1H-pyrrole-2-carboxamide” and its derivatives have shown activity on kinase inhibition . They can be used in the development of new kinase inhibitors for the treatment of various diseases.

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

N,N-dimethyl-1H-pyrrole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-9(2)7(10)6-4-3-5-8-6/h3-5,8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZRWJMZZHDOBIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80454143
Record name N,N-dimethyl-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-1H-pyrrole-2-carboxamide

CAS RN

7126-47-8
Record name N,N-dimethyl-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-dimethyl-1H-pyrrole-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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